Ethyl 2-cyano-5-methylbenzoate
Description
Ethyl 2-cyano-5-methylbenzoate is an aromatic ester featuring a cyano group at the 2-position and a methyl group at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The compound’s structure combines the ester’s reactivity with the electron-withdrawing nature of the cyano group, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The cyano group enhances electrophilicity, enabling participation in nucleophilic addition or substitution reactions, while the methyl group contributes to steric effects and modulates solubility .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 2-cyano-5-methylbenzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)10-6-8(2)4-5-9(10)7-12/h4-6H,3H2,1-2H3 |
InChI Key |
ONRJJMVZWIXFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-5-methylbenzoate can be synthesized through the esterification of 2-cyano-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-cyano-5-methylbenzoic acid.
Reduction: Ethyl 2-amino-5-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5-methylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate
- Molecular Formula : C₁₀H₁₂O₃
- Substituents : Methoxy (-OCH₃) at the 2-position.
- Key Properties: Melting Point: Not explicitly stated, but methoxy’s electron-donating nature reduces polarity compared to cyano derivatives. Solubility: Higher solubility in polar solvents like ethanol due to resonance stabilization of the ester group .
- Applications: Widely used as a flavoring agent and fragrance component. The methoxy group’s resonance effects stabilize intermediates in synthetic pathways, contrasting with the cyano group’s reactivity in nucleophilic attacks .
Ethyl 2-Amino-3-Bromo-5-Methylbenzoate
- Molecular Formula: C₁₀H₁₂BrNO₂
- Substituents: Amino (-NH₂) at the 2-position, bromo (-Br) at the 3-position, and methyl (-CH₃) at the 5-position.
- The amino group introduces basicity, enabling acid-base reactions absent in the cyano variant .
- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s utility in palladium-catalyzed processes.
Ethyl 2-Hydroxy-5-Methoxybenzoate
- Molecular Formula : C₁₀H₁₂O₄
- Substituents : Hydroxy (-OH) at the 2-position and methoxy (-OCH₃) at the 5-position.
- Key Properties: Hydrogen bonding from the hydroxyl group elevates melting points and water solubility compared to cyano derivatives. Spectral Data: NMR peaks at δ 3.87 (methoxy) and δ 7.12–7.41 (aromatic protons) contrast with cyano derivatives’ deshielded protons .
- Applications: Potential use in antioxidant or anti-inflammatory agents due to phenolic hydroxyl groups.
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Reactivity/Applications |
|---|---|---|---|---|
| Ethyl 2-cyano-5-methylbenzoate | C₁₁H₁₁NO₂ | 2-CN, 5-CH₃ | 189.21 | Nucleophilic additions, agrochemicals |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 2-OCH₃ | 180.20 | Flavors, fragrances |
| Ethyl 2-amino-3-bromo-5-methylbenzoate | C₁₀H₁₂BrNO₂ | 2-NH₂, 3-Br, 5-CH₃ | 257.12 | Cross-coupling reactions |
| Ethyl 2-hydroxy-5-methoxybenzoate | C₁₀H₁₂O₄ | 2-OH, 5-OCH₃ | 196.20 | Antioxidants, pharmaceuticals |
Key Findings and Implications
- Functional Group Influence: Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, making this compound more reactive toward nucleophiles than methoxy or hydroxy analogs . Steric effects from methyl groups in the 5-position reduce reaction rates in crowded environments compared to unsubstituted esters.
- Spectroscopic Differentiation: IR spectra of cyano derivatives show characteristic -C≡N stretches (~2200 cm⁻¹), absent in methoxy or hydroxy analogs . NMR chemical shifts for cyano-substituted aromatics are deshielded (δ > 7.5 ppm) compared to methoxy (δ ~6.5–7.2 ppm) .
- Applications: Cyano and bromo derivatives are preferred in synthetic chemistry for functional group transformations, while methoxy and hydroxy analogs dominate in flavor and bioactive compound synthesis .
Biological Activity
Ethyl 2-cyano-5-methylbenzoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical interactions, cellular effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group and an ester functional group attached to a methyl-substituted benzoate framework. Its molecular formula is , and it possesses notable reactivity due to the electron-withdrawing nature of the cyano group, which enhances its electrophilic characteristics.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The compound interacts with several biological targets, including enzymes and cellular receptors, influencing various metabolic pathways.
1. Enzyme Interactions
This compound has been shown to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The compound's ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites facilitates its modulation of enzymatic activity, potentially leading to altered pharmacokinetics of co-administered drugs.
2. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In one study, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
3. Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways related to cell growth and survival .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, leading to reduced catalytic activity. This interaction is particularly significant in metabolic pathways where cytochrome P450 enzymes are involved.
- Gene Expression Modulation : this compound influences gene expression by interacting with transcription factors, thereby affecting the transcriptional regulation of genes associated with cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Minimal observable effects; potential for therapeutic use.
- High Doses : Significant alterations in cellular functions; potential for toxicity including liver and kidney damage.
Q & A
Q. How can researchers optimize the synthesis yield of Ethyl 2-cyano-5-methylbenzoate while minimizing side reactions?
- Methodological Answer : To optimize yield, employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, using anhydrous conditions with aprotic solvents like ethyl acetate (common in esterification reactions) can reduce hydrolysis . Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and adjust reaction times. Purification via silica gel chromatography or recrystallization (using ethanol/water mixtures) can isolate the target compound from byproducts like unreacted methyl benzoate derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the ester group (δ ~4.3 ppm for ethyl CH, δ ~168 ppm for carbonyl carbon) and cyano substitution (δ ~110-120 ppm for nitrile carbon). Compare with databases like PubChem or Reaxys for validation .
- IR Spectroscopy : Identify key functional groups: ester C=O (~1740 cm), nitrile C≡N (~2240 cm), and aromatic C-H (~3100 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (CHNO, exact mass: 189.0790 g/mol) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40-80% RH), and light (UV/visible). Monitor degradation via HPLC to detect hydrolysis products (e.g., 2-cyano-5-methylbenzoic acid). Store in amber glassware under inert gas (N) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : For ambiguous peaks in NMR (e.g., overlapping aromatic signals), use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. For crystallographic inconsistencies, perform single-crystal X-ray diffraction to confirm spatial arrangement, referencing databases like CCDC (e.g., CCDC 1901024 for structurally similar esters) . Cross-validate with computational models (DFT calculations for optimized geometries) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Software like Gaussian or ORCA can model transition states for reactions with nucleophiles (e.g., amines, thiols). Validate predictions with experimental kinetics (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. How can researchers design bioactivity assays for this compound derivatives?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram− bacteria).
- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).
- Cytotoxicity : Perform MTT assays on mammalian cell lines to assess safety thresholds. Reference protocols from PubChem’s bioactivity databases .
Q. What strategies mitigate trace impurities in scaled-up synthesis of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction purity in real time.
- Crystallization optimization : Screen solvents (e.g., acetone/hexane mixtures) to enhance crystal lattice exclusion of impurities.
- Advanced filtration : Employ nanofiltration membranes to remove sub-micron particulates .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure melting behavior under controlled heating rates. Compare results with literature values, considering polymorphic forms (e.g., recrystallize from different solvents). Publish raw DSC thermograms and purity data (HPLC >98%) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
